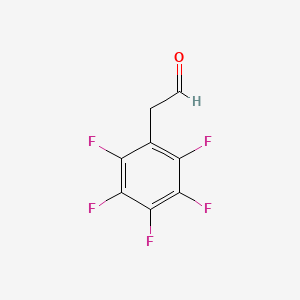

2-(Perfluorophenyl)acetaldehyde

説明

2-(Perfluorophenyl)acetaldehyde is a chemical compound used for experimental and research purposes . It has a molecular weight of 210.1 and a molecular formula of C8H3F5O .

Synthesis Analysis

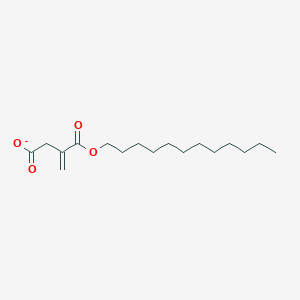

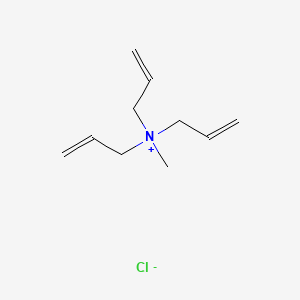

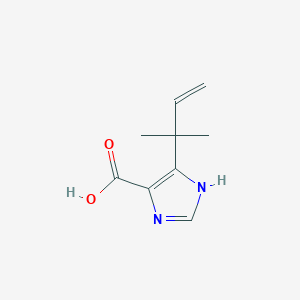

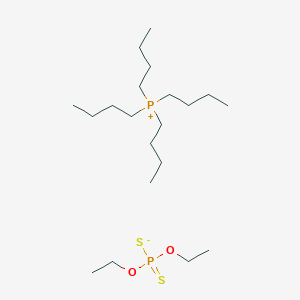

The synthesis of this compound involves various reactions. For instance, phosphono-perfluorophenylalanine derivatives were synthesized by subjecting diethyl (2-(perfluorophenyl)-1-(phenylamino)ethyl)-phosphonate to S_NAr reactions with different types of nucleophiles such as thiols, amines, and phenols . Another method involves the synthesis of this compound from ALLYLPENTAFLUOROBENZENE .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques. For instance, structural studies of some related compounds have been conducted using X-ray single crystal diffraction analysis and DFT investigations .Chemical Reactions Analysis

The chemical reactions involving this compound are complex. For instance, it has been found that phenyl−perfluorophenyl stacking interactions can lead to topochemical [2+2] photodimerization and photopolymerization of olefinic compounds . Another study showed that acetaldehyde, formaldehyde, and furfural from fast pyrolysis bio-oil can be analyzed using various methods .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. For instance, aldehydes and ketones have higher boiling points than ethers and alkanes of similar molar masses but lower than comparable alcohols . They are also soluble in water . A safety data sheet for a related compound, 2-(Perfluorophenyl)acetic acid, provides additional information on its physical and chemical properties .科学的研究の応用

DNA Damage and Carcinogenesis

Acetaldehyde, a key compound related to 2-(Perfluorophenyl)acetaldehyde, has been extensively studied for its impact on DNA damage and carcinogenesis. It can cause various forms of DNA damage, including adducts, mutations, and cross-links, which are associated with the induction of mutations and cancer. Acetaldehyde is produced endogenously in the body and its levels increase with alcohol consumption, particularly in individuals with certain genetic polymorphisms. This has been linked to a higher risk of squamous cell carcinomas in the upper aerodigestive tract (Mizumoto et al., 2017).

Fermentation and Wine Production

Acetaldehyde plays a significant role in the fermentation process, particularly in wine production. It acts as a terminal electron acceptor in alcoholic fermentation by Saccharomyces cerevisiae. Various enological parameters, like pH, temperature, and nutrient addition, can significantly affect acetaldehyde kinetics during fermentation. This influences ethanol production yields, product stabilization, and toxicology (Jackowetz et al., 2011).

Catalysis and Surface Chemistry

The reactions of acetaldehyde on surfaces like CeO2 and CeO2-supported catalysts have been studied for their implications in oxidation, reduction, and carbon-carbon bond formation reactions. These reactions are essential in various industrial applications, including the synthesis of different compounds and pollution control (Idriss et al., 1995).

Medical and Clinical Applications

Acetaldehyde is also relevant in medical applications, especially in assays for blood acetaldehyde. Methods like HPLC with fluorescence detection have been developed to assay blood acetaldehyde, which is important for understanding its physiological and pathological roles in the human body (Rideout et al., 1986).

Air Pollution and Environmental Concerns

Acetaldehyde is a key intermediate in the combustion of hydrocarbon and oxygenated fuels, and it contributes to air pollution. Understanding its combustion characteristics is crucial for developing core mechanisms and reducing associated emissions. Studies have measured chemical structures in laminar premixed acetaldehyde flames, contributing to a better understanding of its role in air pollution (Tao et al., 2017).

将来の方向性

Research is ongoing to develop new perfluorinated monomers bearing acidic groups for potential applications in proton exchange membrane (PEM) fuel cells . Another study focuses on the synthesis and characterization of new perfluorinated monomers for potential and future applications in PEM fuel cells .

特性

IUPAC Name |

2-(2,3,4,5,6-pentafluorophenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O/c9-4-3(1-2-14)5(10)7(12)8(13)6(4)11/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYKZSGBPECIBTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)C1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50627448 | |

| Record name | (Pentafluorophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28520-18-5 | |

| Record name | (Pentafluorophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one](/img/structure/B1629712.png)

![1-Acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1629720.png)